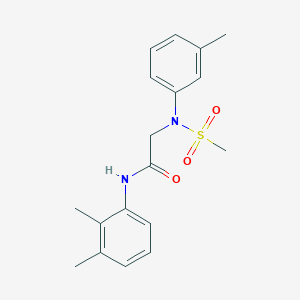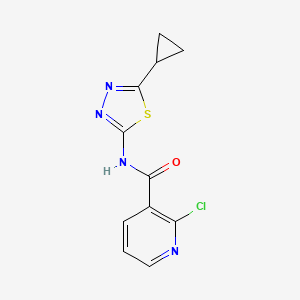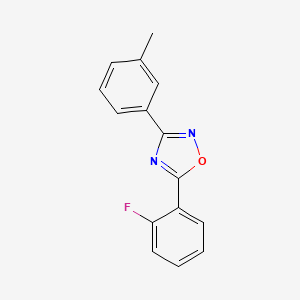
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMP 777, is a compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
作用机制
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 inhibits DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose metabolism. This compound 777 has also been shown to improve insulin sensitivity and reduce inflammation in animal studies.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound 777 have been extensively studied in animal models. It has been shown to improve glucose tolerance, increase insulin secretion, and reduce inflammation. This compound 777 has also been shown to reduce body weight and improve lipid metabolism in obese animals. However, the effects of this compound 777 on human subjects have not been well-established.
实验室实验的优点和局限性
One of the main advantages of using N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in lab experiments is its potency and specificity as a DPP-IV inhibitor. It has been shown to have a high affinity for the enzyme and a low toxicity profile. However, one of the limitations of using this compound 777 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the use of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 in scientific research. One potential area of investigation is its potential therapeutic effects on other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another area of interest is its potential use as a tool for studying the role of DPP-IV in other physiological processes, such as immune function and cancer progression. Further studies are needed to establish the safety and efficacy of this compound 777 in human subjects and to explore its potential therapeutic applications.
合成方法
The synthesis of N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 involves several steps, starting from the reaction of 2,3-dimethylbenzaldehyde with 3-methylbenzaldehyde to form the intermediate 2,3-dimethyl-N-(3-methylbenzyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride to form the final product, this compound 777. The synthesis method has been well-established and has been reported in several scientific publications.
科学研究应用
N~1~-(2,3-dimethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 777 has been extensively used in scientific research as a DPP-IV inhibitor. DPP-IV is a peptidase enzyme that cleaves incretin hormones, which regulate insulin secretion and glucose metabolism. Inhibition of DPP-IV leads to increased levels of incretin hormones and improved glucose tolerance. This compound 777 has been used in several animal studies to investigate its potential therapeutic effects on diabetes and obesity.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-7-5-9-16(11-13)20(24(4,22)23)12-18(21)19-17-10-6-8-14(2)15(17)3/h5-11H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWDAIZUSSZZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC(=C2C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)





![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)




![4-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800858.png)